3-Methoxy-4-(2-methylimidazol-1-yl)aniline
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Overview
Description
3-Methoxy-4-(2-methylimidazol-1-yl)aniline is a chemical compound that features both an aniline and an imidazole moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The imidazole ring is known for its biological activity and is a common structure in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-methylimidazol-1-yl)aniline typically involves the reaction of 3-methoxyaniline with 2-methylimidazole under specific conditions. One common method is to use a palladium-catalyzed cross-coupling reaction, which allows for the formation of the carbon-nitrogen bond between the aniline and imidazole rings . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-methylimidazol-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Methoxy-4-(2-methylimidazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methylimidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. This makes the compound a potential candidate for enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: This compound has a morpholine ring instead of an imidazole ring.
3-Methoxy-4-(prop-2-yn-1-ylamino)benzoate: This compound features a prop-2-yn-1-ylamino group instead of an imidazole ring.
Uniqueness
The uniqueness of 3-Methoxy-4-(2-methylimidazol-1-yl)aniline lies in its imidazole ring, which imparts significant biological activity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-methoxy-4-(2-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-8-13-5-6-14(8)10-4-3-9(12)7-11(10)15-2/h3-7H,12H2,1-2H3 |
InChI Key |
QUDAHZUYBUZPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
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